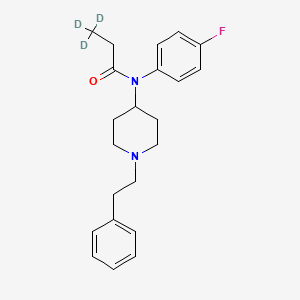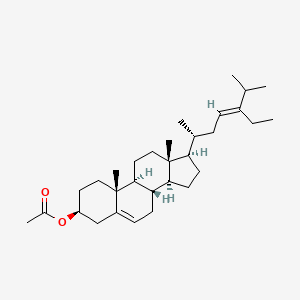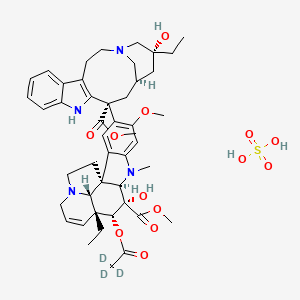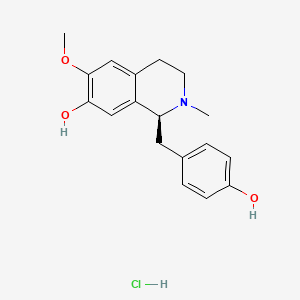![molecular formula C26H29NO2 B13449729 3-[(E)-3,3,4,4,4-pentadeuterio-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol](/img/structure/B13449729.png)
3-[(E)-3,3,4,4,4-pentadeuterio-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(E)-3,3,4,4,4-pentadeuterio-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol is a derivative of Tamoxifen, a well-known compound with antitumor effects on estrogen-dependent breast cancer cells . This compound is notable for its deuterium substitution, which can influence its pharmacokinetic properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-3,3,4,4,4-pentadeuterio-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol typically involves the following steps:
Deuterium Labeling: Introduction of deuterium atoms into the molecule, often through the use of deuterated reagents.
Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction is used to form the carbon-carbon bonds between the phenyl groups.
Ether Formation: The dimethylaminoethoxy group is introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale application of the above synthetic routes, with optimization for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
3-[(E)-3,3,4,4,4-pentadeuterio-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol undergoes several types of chemical reactions:
Oxidation: The phenol group can be oxidized to quinones under certain conditions.
Reduction: The compound can be reduced to form various hydrogenated derivatives.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydrogenated phenol derivatives.
Substitution: Halogenated or nitrated phenol derivatives.
科学研究应用
3-[(E)-3,3,4,4,4-pentadeuterio-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol has several scientific research applications:
Chemistry: Used as a labeled compound in studies involving deuterium isotope effects.
Biology: Investigated for its interactions with estrogen receptors and its potential as a selective estrogen receptor modulator (SERM).
Medicine: Explored for its antitumor effects, particularly in estrogen-dependent breast cancer cells.
Industry: Utilized in the development of new pharmaceuticals with improved pharmacokinetic properties due to deuterium labeling.
作用机制
The mechanism of action of 3-[(E)-3,3,4,4,4-pentadeuterio-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol involves its interaction with estrogen receptors. The compound binds to the estrogen receptor, modulating its activity and inhibiting the proliferation of estrogen-dependent breast cancer cells . The deuterium atoms may enhance the stability and metabolic profile of the compound.
相似化合物的比较
Similar Compounds
Tamoxifen: The parent compound, widely used in the treatment of estrogen receptor-positive breast cancer.
Raloxifene: Another selective estrogen receptor modulator with similar applications.
Toremifene: A derivative of Tamoxifen with a similar mechanism of action.
Uniqueness
3-[(E)-3,3,4,4,4-pentadeuterio-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol is unique due to its deuterium labeling, which can lead to differences in metabolic stability and pharmacokinetics compared to its non-deuterated counterparts. This can result in improved efficacy and reduced side effects in therapeutic applications.
属性
分子式 |
C26H29NO2 |
|---|---|
分子量 |
392.5 g/mol |
IUPAC 名称 |
3-[(E)-3,3,4,4,4-pentadeuterio-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol |
InChI |
InChI=1S/C26H29NO2/c1-4-25(20-9-6-5-7-10-20)26(22-11-8-12-23(28)19-22)21-13-15-24(16-14-21)29-18-17-27(2)3/h5-16,19,28H,4,17-18H2,1-3H3/b26-25+/i1D3,4D2 |
InChI 键 |
ZQZFYGIXNQKOAV-MACVRGHVSA-N |
手性 SMILES |
[2H]C([2H])([2H])C([2H])([2H])/C(=C(/C1=CC=C(C=C1)OCCN(C)C)\C2=CC(=CC=C2)O)/C3=CC=CC=C3 |
规范 SMILES |
CCC(=C(C1=CC=C(C=C1)OCCN(C)C)C2=CC(=CC=C2)O)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


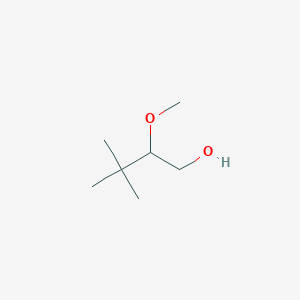
![methyl({[(2R)-1-methylpiperidin-2-yl]methyl})amine dihydrochloride](/img/structure/B13449660.png)
![N-(4-(N-((1R,5S)-3-(2-Naphthoyl)-8-oxo-2,3,4,5,6,8-hexahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-9-yl)sulfamoyl)phenyl)acetamide](/img/structure/B13449665.png)
![(1R,5R)-9-(3-Fluorophenylsulfonamido)-N-(4-methoxyphenyl)-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carboxamide](/img/structure/B13449668.png)

![[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-hydroxypropyl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate](/img/structure/B13449678.png)
![4-[3-(4-Acetamidopyridin-1-ium-1-yl)propanoyloxy]butyl 3-(4-acetamidopyridin-1-ium-1-yl)propanoate](/img/structure/B13449691.png)
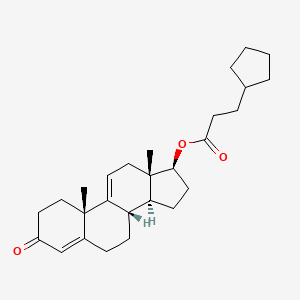
![Methyl 4-[(thiomorpholin-4-yl)methyl]benzoate hydrochloride](/img/structure/B13449708.png)
